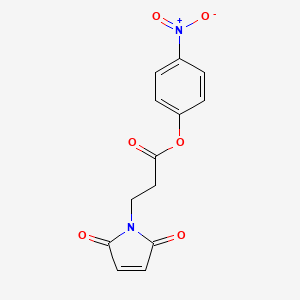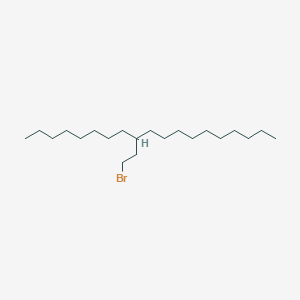
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is a compound that features a nitrophenyl group attached to a propanoate moiety, which is further linked to a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of 4-nitrophenol with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Nucleophilic substitution: Products include substituted phenyl derivatives.
Reduction: The major product is 4-aminophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate.
Hydrolysis: The products are 4-nitrophenol and 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.
Scientific Research Applications
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in enzyme assays to study esterases and other hydrolytic enzymes.
Industry: It may be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in enzyme assays, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group.
4-Nitrophenyl butyrate: Another ester with a different acyl group.
N-Hydroxysuccinimide esters: These compounds share the succinimide moiety and are commonly used in bioconjugation reactions.
Uniqueness
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to the presence of both the nitrophenyl and the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications .
Properties
Molecular Formula |
C13H10N2O6 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C13H10N2O6/c16-11-5-6-12(17)14(11)8-7-13(18)21-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2 |
InChI Key |
GMOWQUYHVFFGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)



![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)

![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)
![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)

![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)



